3,5-diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with appropriate aldehydes and amines under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
3,5-diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting cardiovascular and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system, affecting signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 3,5-diethyl 4-[3-(4-chloro-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
What sets 3,5-diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of ethoxy and nitro groups on the phenyl ring, along with the diethyl and dimethyl substitutions on the dihydropyridine core, provides unique electronic and steric properties that can be leveraged in various applications.
Properties
Molecular Formula |
C30H32N4O7 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H32N4O7/c1-6-39-24-15-14-20(16-23(24)34(37)38)28-22(17-33(32-28)21-12-10-9-11-13-21)27-25(29(35)40-7-2)18(4)31-19(5)26(27)30(36)41-8-3/h9-17,27,31H,6-8H2,1-5H3 |
InChI Key |
PGAGYNXIJBWHIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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